2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde

Description

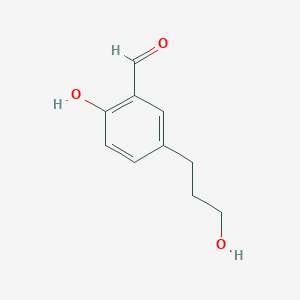

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is a phenolic aldehyde characterized by a benzaldehyde backbone with a hydroxyl group at position 2 and a 3-hydroxypropyl substituent at position 4. The compound’s hydroxyl and hydroxypropyl groups suggest high polarity, which may influence solubility in polar solvents and reactivity in hydrogen-bonding interactions.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-hydroxy-5-(3-hydroxypropyl)benzaldehyde |

InChI |

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6-7,11,13H,1-2,5H2 |

InChI Key |

YBNBCGXHZFPFKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCO)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-5-nitroacetophenone with benzaldehyde in the presence of anhydrous aluminum chloride . Another method includes the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction with sodium borohydride in ethanol yields 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol.

Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol from reduction and corresponding carboxylic acids from oxidation .

Scientific Research Applications

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Hydroxy-5-(1-methylpropyl)benzaldehyde (Compound 2.2)

Structure : Features a branched alkyl group (1-methylpropyl) at position 5 instead of a hydroxypropyl chain.

Synthesis : Synthesized via a modified Reimer-Tiemann reaction involving aryloxymagnesium bromides and paraformaldehyde, achieving a 63% yield . Earlier methods yielded only 30%, highlighting the efficiency of optimized protocols.

Key Differences :

- The 1-methylpropyl group reduces polarity compared to the hydroxypropyl substituent, likely decreasing water solubility.

5-Isopropyl-2-methylbenzaldehyde

Structure : Substituted with a methyl group at position 2 and an isopropyl group at position 5 .

Physicochemical Properties :

- Molecular formula: C₁₁H₁₄O

- Molar mass: 162.23 g/mol

Key Differences : - Methyl and isopropyl groups are non-polar, rendering this compound more lipophilic than this compound.

- Absence of hydroxyl groups reduces reactivity in oxidation or conjugation reactions.

2-[2-Hydroxy-5-(3-hydroxypropyl)-3-methoxyphenyl]-propane-1,3-diol (Compound 1)

Structure: A structurally complex analog with a 3-hydroxypropyl group at position 5, a methoxy group at position 3, and a propane-1,3-diol side chain . Key Differences:

- Additional methoxy and diol groups enhance molecular complexity and likely improve binding to biological targets.

- The propane-1,3-diol moiety introduces multiple hydroxyl groups, increasing hydrophilicity compared to the simpler benzaldehyde backbone.

Data Table: Comparative Analysis of Benzaldehyde Derivatives

Discussion of Substituent Effects

- Polarity and Solubility : Hydroxyl and hydroxypropyl groups enhance water solubility and reactivity in polar environments. For example, this compound is expected to be more soluble in aqueous media than its alkyl-substituted analogs .

- Synthetic Challenges : The introduction of hydroxypropyl groups may require specialized protecting-group strategies to prevent side reactions during synthesis, as seen in the optimization of Compound 2.2’s synthesis .

- Biological Interactions : Hydroxyl-rich compounds like Compound 1 demonstrate enhanced bioactivity, suggesting that this compound could be a candidate for pharmacological studies if functionalized appropriately .

Biological Activity

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is a phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that this compound exhibits significant antioxidant properties, which can be measured using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 80% | 100 |

| BHT (Butylated Hydroxytoluene) | 90% | 100 |

The results suggest that the compound's antioxidant capacity increases with concentration, indicating potential applications in preventing oxidative damage in biological systems.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings highlight the potential of this compound as a natural antimicrobial agent.

3. Cytotoxicity and Anti-cancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in significant cell death, with an IC50 value of approximately 30 µg/mL. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting its potential as an anti-cancer agent.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups present in the structure contribute to its ability to neutralize free radicals.

- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.